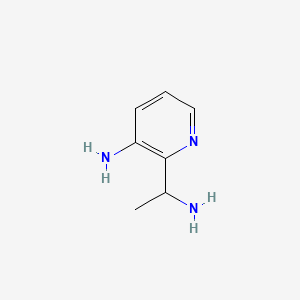

2-(1-Aminoethyl)pyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(1-Aminoethyl)pyridin-3-amine” is a derivative of pyridine, an aromatic heterocyclic organic compound . It’s likely to have applications in scientific research.

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, aminopyridines can generally be synthesized from α-bromoketones and 2-aminopyridines . Another common method involves the addition of Grignard reagents to pyridine N-oxides .Molecular Structure Analysis

The molecular structure of “this compound” would likely be based on the pyridine ring, with aminoethyl groups attached. Amines attached to a pyridine ring show up in the 0.5-5.0 ppm region of a 1H NMR spectrum .Chemical Reactions Analysis

Aminopyridines can undergo a variety of reactions. For instance, they can be alkylated by reaction with a primary alkyl halide . They can also participate in cross-coupling reactions with aryl bromides .Scientific Research Applications

Heterocyclic Aromatic Amines in Biological Systems

Research has extensively covered heterocyclic aromatic amines (HAAs), which share a similar structural motif with 2-(1-Aminoethyl)pyridin-3-amine. These compounds have been studied for their formation during the cooking process and their potential carcinogenic effects when ingested. For instance, studies have examined the mechanisms through which these amines interact with DNA, leading to mutations and potential carcinogenesis (Teunissen et al., 2010). Understanding the biological impact of HAAs, including their metabolic pathways and interaction with cellular macromolecules, is crucial for assessing their health risks and designing strategies to mitigate their effects.

Catalysis and Organic Synthesis

Compounds structurally related to this compound have been investigated for their roles in catalysis and organic synthesis. The versatility of these compounds, including their ability to act as ligands in metal complexes, has been highlighted. Such research underscores the potential of heterocyclic amines in facilitating a wide range of chemical transformations, essential for synthesizing pharmaceuticals, agrochemicals, and materials with novel properties (Kantam et al., 2013).

Environmental and Health Applications

Amine-functionalized materials, including those related to this compound, have demonstrated promise in environmental remediation, particularly in adsorbing and removing pollutants from water. The interaction between amine groups and contaminants like perfluoroalkyl substances (PFAS) suggests the potential of these compounds in developing effective filtration technologies to ensure water safety (Ateia et al., 2019).

Mechanism of Action

Target of Action

Similar compounds such as y-27632, an inhibitor of rho-associated protein kinase, have been shown to interact with targets like camp-dependent protein kinase catalytic subunit alpha and rho-associated protein kinases .

Mode of Action

For instance, Y-27632 inhibits calcium sensitization to affect smooth muscle relaxation .

Biochemical Pathways

For example, Y-27632, affects the Rho-associated protein kinase pathway .

Result of Action

Safety and Hazards

While specific safety data for “2-(1-Aminoethyl)pyridin-3-amine” is not available, similar compounds can pose hazards. For instance, 2-Picolylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), with risks including skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the pyridine derivative.

Cellular Effects

Pyridine derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

2-(1-aminoethyl)pyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5(8)7-6(9)3-2-4-10-7/h2-5H,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBZAPCQLIYXQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=N1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxy-2-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3-dihydropyran-6-one](/img/structure/B566058.png)

![4-[(3-Chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one](/img/structure/B566077.png)

![4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one](/img/structure/B566078.png)